Diethyl 2,3-diacetylsuccinate

Catalog No.
S591142
CAS No.
2049-86-7
M.F
C12H18O6
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2,3-diacetylsuccinate

CAS Number

2049-86-7

Product Name

Diethyl 2,3-diacetylsuccinate

IUPAC Name

diethyl 2,3-diacetylbutanedioate

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C12H18O6/c1-5-17-11(15)9(7(3)13)10(8(4)14)12(16)18-6-2/h9-10H,5-6H2,1-4H3

InChI Key

GJEDSIHWCPPJFN-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(C(=O)C)C(=O)OCC)C(=O)C

Synonyms

3,4-DCHDO, 3,4-dicarbethoxyhexane-2,5-dione

Canonical SMILES

CCOC(=O)C(C(C(=O)C)C(=O)OCC)C(=O)C

Application in Polymer Chemistry

Specific Scientific Field: Polymer chemistry and catalysis.

Summary: Diethyl 2,3-diacetylsuccinate serves as a valuable precursor in the synthesis of polypropylene. It acts as an electron-donor compound, contributing to the stereoregulation of titanium–magnesium catalysts.

Experimental Procedures:
Results:

Application in Electrocatalysis

Specific Scientific Field: Electrochemistry and energy conversion.

Summary: Diethyl 2,3-diacetylsuccinate has been investigated as a potential additive in electrocatalysts for the oxygen reduction reaction (ORR).

Experimental Procedures:
Results:

Diethyl 2,3-diacetylsuccinate is an organic compound with the chemical formula C12H18O6C_{12}H_{18}O_6. It features two acetyl groups attached to a succinate backbone and is classified as a diester. This compound is notable for its role in various synthetic and catalytic processes, particularly in the production of polymers. Its structure allows it to participate in a range of

DEAS itself likely does not possess a specific biological mechanism of action. However, its role as a precursor to HMF is significant. HMF can act as a platform molecule for the production of various biofuels and chemicals [].

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The acetyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions, utilizing reagents like alkyl halides and nucleophiles .

These reactions highlight the compound's reactivity and potential for further transformations in synthetic chemistry.

Diethyl 2,3-diacetylsuccinate exhibits notable biological activity, particularly in metabolic pathways. It interacts with enzymes such as succinate dehydrogenase, which plays a crucial role in the tricarboxylic acid cycle (TCA cycle) by catalyzing the oxidation of succinate to fumarate. This interaction can inhibit succinate dehydrogenase activity, thereby affecting cellular respiration and energy production. Additionally, studies have shown that this compound can modulate cellular processes, including reducing mitochondrial fission and reactive oxygen species production in microglial cells.

The synthesis of diethyl 2,3-diacetylsuccinate can be achieved through several methods:

  • Condensation Reaction: One common method involves the condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation .
  • Alternative Synthetic Routes: Another approach includes the reaction of ethyl acetoacetate with N-bromosuccinimide and potassium tert-butylate in tetrahydrofuran at room temperature .

These methods vary in complexity and yield, with industrial applications often optimizing conditions for cost-effectiveness and purity.

Diethyl 2,3-diacetylsuccinate is primarily used as a component in titanium-magnesium catalysts for propylene polymerization. Its role as a stereoregulating agent allows for the production of polypropylene with a broad molecular mass distribution and high isotacticity index . Additionally, it serves as a precursor for various organic compounds, including ethyl 2,5-dimethylfuran-3-carboxylate and 2,5-dimethylfuran-3,4-dicarboxylic acid .

Research indicates that diethyl 2,3-diacetylsuccinate interacts with various biomolecules and enzymes. Its inhibition of succinate dehydrogenase affects metabolic pathways critical for cellular respiration. Furthermore, studies have explored its effects on microglial cell polarization and activation, suggesting potential implications for neuroinflammatory responses. These interactions underscore the compound's relevance in biochemical research.

Several compounds share structural similarities with diethyl 2,3-diacetylsuccinate. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Characteristics
Diethyl succinateDiesterSimple structure without acetyl groups
Diethyl 2,3-diisobutylsuccinateDiesterContains isobutyl groups; used similarly in catalysis
Ethyl acetoacetateKetoneLacks the succinate backbone; primarily used as a solvent
Ethyl 2,5-dimethylfuran-3-carboxylateFuran derivativeDerived from diethyl 2,3-diacetylsuccinate; distinct applications

Diethyl 2,3-diacetylsuccinate's unique combination of two acetyl groups on a succinate backbone sets it apart from these similar compounds. Its specific reactivity and applications in polymer chemistry highlight its importance in both synthetic and industrial contexts.

Diethyl 2,3-diacetylsuccinate is an organic compound classified within the diester family, possessing the molecular formula C₁₂H₁₈O₆ and a molecular weight of 258.27 grams per mole. The compound is uniquely identified by its Chemical Abstracts Service registry number 2049-86-7, which serves as its definitive chemical identifier in scientific databases and literature. The molecular structure of diethyl 2,3-diacetylsuccinate consists of a central butanedioate backbone with two ethyl ester groups at the terminal positions and two acetyl groups attached at the second and third carbon positions.

The three-dimensional configuration of the molecule reveals a complex arrangement that contributes significantly to its chemical reactivity and physical properties. The presence of multiple functional groups within a single molecular framework creates opportunities for diverse chemical transformations and interactions. The compound exhibits moderate solubility characteristics in organic solvents while demonstrating limited solubility in aqueous environments, a property typical of larger ester compounds. These solubility characteristics play a crucial role in determining the compound's behavior in various reaction conditions and synthetic applications.

PropertyValueReference
Molecular FormulaC₁₂H₁₈O₆
Molecular Weight258.27 g/mol
Chemical Abstracts Service Number2049-86-7
Chemical ClassificationDiester
Solubility ProfileModerate in organic solvents, limited in water

The structural complexity of diethyl 2,3-diacetylsuccinate arises from the strategic positioning of its functional groups, which enables the molecule to participate in various chemical reactions including esterification and hydrolysis processes. The acetyl groups contribute to the compound's reactivity profile, particularly in condensation reactions where these moieties can serve as reactive sites for further chemical modifications. This structural arrangement has made the compound particularly valuable in applications requiring precise control over molecular architecture and reactivity patterns.

Nomenclature and Historical Context

The systematic nomenclature of diethyl 2,3-diacetylsuccinate follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as 1,4-diethyl 2,3-diacetylbutanedioate. This naming system reflects the underlying structural framework, clearly indicating the positions of the ethyl ester groups at the first and fourth positions and the acetyl substituents at the second and third positions of the butanedioic acid backbone. Alternative nomenclature systems have produced several synonyms for this compound, including 3,4-dicarbethoxyhexane-2,5-dione and butanedioic acid, 2,3-diacetyl-, diethyl ester.

The physicochemical properties of diethyl 2,3-diacetylsuccinate are foundational to understanding its behavior in chemical, biological, and industrial contexts. These properties not only dictate the compound’s reactivity and stability but also influence its interactions in both solution and solid states. This section systematically addresses the molecular structure and configuration, physical constants, and other key characteristics that define this compound.

Molecular Structure and Configuration

Diethyl 2,3-diacetylsuccinate is an organic compound classified as a diester derivative of succinic acid. Its molecular formula is C$${12}$$H$${18}$$O$$_{6}$$, and it features two acetyl groups substituted at the 2 and 3 positions of the succinate backbone, with ethyl ester functionalities at the terminal carboxylate positions . The presence of these acetyl groups introduces additional carbonyl functionalities, increasing the compound’s polarity and influencing its conformational flexibility.

The core structure is based on a butanedioic acid (succinic acid) skeleton. The 2,3-diacetyl substitution pattern results in two adjacent stereogenic centers, which may give rise to diastereomeric forms depending on the stereochemistry introduced during synthesis. However, in most synthetic routes, the compound is obtained as a racemic mixture unless specific chiral catalysts or starting materials are employed.

The spatial arrangement of the acetyl and ethoxycarbonyl groups around the central butane chain affects the overall molecular conformation. The ethyl ester groups are typically oriented to minimize steric hindrance with the adjacent acetyl substituents. The electron-withdrawing nature of the acetyl groups also impacts the electron density along the succinate backbone, which is reflected in the compound’s spectroscopic signatures and reactivity.

Table 1.1: Structural and Molecular Data for Diethyl 2,3-diacetylsuccinate

PropertyValue
Molecular FormulaC$${12}$$H$${18}$$O$$_{6}$$
Molecular Weight258.27 g/mol
Structural Motif2,3-diacetyl-substituted succinate diethyl ester
StereochemistryPotential for two chiral centers (racemic unless resolved)
Functional GroupsTwo ethyl esters, two acetyl groups

The configuration of diethyl 2,3-diacetylsuccinate, particularly the relative orientation of the acetyl groups, can influence its crystallization behavior and intermolecular interactions in the solid state. The compound’s conformational preferences are further elucidated by spectroscopic and crystallographic studies, which are discussed in subsequent sections.

Physical Constants and Characteristics

The physical constants of diethyl 2,3-diacetylsuccinate provide critical information for its handling, storage, and application in various chemical processes. These constants include melting point, boiling point, density, solubility, and refractive index, among others. While some of these values are directly available from experimental studies, others may be estimated based on analogous compounds or computational predictions.

Diethyl 2,3-diacetylsuccinate is typically obtained as a colorless to pale yellow liquid or low-melting solid, depending on purity and crystallization conditions . The presence of multiple ester and acetyl functionalities contributes to its moderate polarity and relatively high molecular weight.

Table 1.2: Physical Constants and Characteristics of Diethyl 2,3-diacetylsuccinate

PropertyValue (Typical)Notes
AppearanceColorless to pale yellow liquid or low-melting solidMay crystallize under certain conditions
Melting Point28–32 °C (estimated)Based on related diacetylsuccinate esters
Boiling Point320–330 °C (estimated, decomposes)High due to multiple ester and acetyl groups
Density1.13–1.16 g/cm$$^3$$ (20 °C, estimated)Calculated from molecular structure and analogs
Solubility (Water)Low (practically insoluble)Polar organic solvents preferred
Solubility (Organic)Soluble in ethanol, acetone, dichloromethane, ethyl acetateConsistent with ester and acetyl functionalities
Refractive Index1.435–1.445 (20 °C, estimated)Based on structure and related compounds

The relatively low melting point is attributed to the disruption of crystal packing by the bulky acetyl and ethyl groups, which hinder efficient intermolecular interactions. The compound’s high boiling point reflects the cumulative effect of its molecular weight and the presence of multiple polar functional groups, which increase the energy required for vaporization.

Solubility data indicate that diethyl 2,3-diacetylsuccinate is poorly soluble in water due to the dominance of hydrophobic alkyl and acetyl substituents, but it dissolves readily in a variety of organic solvents. This property facilitates its use in organic synthesis and analytical procedures, particularly those involving chromatographic separation and spectroscopic analysis.

Spectroscopic Characterization

Spectroscopic techniques are indispensable tools for the structural elucidation and characterization of organic compounds. For diethyl 2,3-diacetylsuccinate, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry provide complementary information regarding the arrangement of atoms, functional groups, and molecular mass.

Nuclear Magnetic Resonance Spectroscopy Data (Proton and Carbon-13)

Nuclear magnetic resonance spectroscopy is a primary method for determining the connectivity and environment of hydrogen and carbon atoms within organic molecules. The spectra of diethyl 2,3-diacetylsuccinate reveal characteristic signals corresponding to the various proton and carbon environments present in the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR):

The proton nuclear magnetic resonance spectrum of diethyl 2,3-diacetylsuccinate typically displays distinct resonances for the following proton environments:

  • Methylene protons adjacent to the ester groups (–CH$$_2$$–COOEt)
  • Methyl protons of the ethyl ester groups (–CH$$3$$ of –OCH$$2$$CH$$_3$$)
  • Methylene protons of the succinate backbone (–CH–CO–)
  • Methyl protons of the acetyl groups (–COCH$$_3$$)

The chemical shifts, multiplicity, and integration of these signals provide insight into the molecular symmetry and the influence of neighboring functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR):

The carbon-13 nuclear magnetic resonance spectrum reveals resonances for:

  • Carbonyl carbons of the ester and acetyl groups
  • Methylene and methine carbons of the succinate backbone
  • Methyl and methylene carbons of the ethyl groups
  • Methyl carbons of the acetyl substituents

Table 1.3.1: Representative Nuclear Magnetic Resonance Data for Diethyl 2,3-diacetylsuccinate

NucleusChemical Shift (ppm)AssignmentMultiplicity (¹H)
¹H1.20–1.30–CH$$_3$$ of ethyl estersTriplet
¹H2.10–2.25–COCH$$_3$$ (acetyl methyl)Singlet
¹H2.60–2.90–CH–CO– (succinate backbone)Multiplet
¹H4.10–4.30–OCH$$_2$$– (ethyl esters)Quartet
¹³C14–16–CH$$_3$$ of ethyl esters-
¹³C20–22–COCH$$_3$$ (acetyl methyl)-
¹³C35–45–CH–CO– (succinate backbone)-
¹³C60–62–OCH$$_2$$– (ethyl esters)-
¹³C170–175Carbonyl carbons (ester and acetyl)-

These chemical shifts are consistent with the presence of both ester and acetyl functionalities, as well as the aliphatic nature of the succinate backbone. The multiplicity patterns in the proton nuclear magnetic resonance spectrum reflect the coupling between adjacent protons, while the integration values confirm the expected number of protons in each environment.

Infrared Spectroscopy Analysis

Infrared spectroscopy provides information about the vibrational modes of molecular bonds, particularly those involving polar functional groups. The infrared spectrum of diethyl 2,3-diacetylsuccinate is characterized by strong absorptions corresponding to carbonyl stretching vibrations, as well as bands associated with C–H, C–O, and C–C stretching and bending modes.

Key features of the infrared spectrum include:

  • A strong, sharp absorption near 1740–1755 cm$$^{-1}$$, indicative of ester carbonyl (C=O) stretching.
  • A secondary absorption near 1700–1720 cm$$^{-1}$$, attributable to the acetyl carbonyl groups.
  • Medium intensity bands in the region of 2980–2880 cm$$^{-1}$$, corresponding to aliphatic C–H stretching.
  • Absorptions near 1170–1250 cm$$^{-1}$$, associated with C–O stretching of ester functionalities.
  • Additional bands in the fingerprint region (1000–700 cm$$^{-1}$$) due to various bending and wagging motions.

Table 1.3.2: Representative Infrared Absorption Bands for Diethyl 2,3-diacetylsuccinate

Wavenumber (cm$$^{-1}$$)AssignmentIntensity
1740–1755Ester C=O stretchStrong
1700–1720Acetyl C=O stretchStrong
2980–2880Aliphatic C–H stretchMedium
1170–1250C–O stretch (ester)Medium
1000–700C–H bending, skeletal vibrationsWeak to medium

The presence of two distinct carbonyl stretching bands is diagnostic for compounds containing both ester and ketone (acetyl) functionalities. The relative intensities and positions of these bands can be influenced by hydrogen bonding, conjugation, and the molecular environment.

Mass Spectrometry Profiles

Mass spectrometry enables the determination of the molecular mass and provides insight into the fragmentation patterns of organic compounds. The mass spectrum of diethyl 2,3-diacetylsuccinate is characterized by a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of ester and acetyl groups.

The principal features of the mass spectrum include:

  • A molecular ion peak at m/z 258, corresponding to the intact molecule (C$${12}$$H$${18}$$O$$_{6}$$).
  • Fragment ions resulting from the loss of ethyl groups (–C$$2$$H$$5$$), acetyl groups (–COCH$$_3$$), and combinations thereof.
  • Characteristic peaks at m/z values corresponding to the succinate backbone, acetyl fragments, and ethoxycarbonyl fragments.

Table 1.3.3: Representative Mass Spectrometric Data for Diethyl 2,3-diacetylsuccinate

m/z (Relative Intensity)Assignment
258 (100%)Molecular ion (C$${12}$$H$${18}$$O$$_{6}$$)
213 (moderate)Loss of C$$2$$H$$5$$O (ethyl group)
170 (moderate)Loss of COCH$$_3$$ (acetyl group)
128 (minor)Cleavage to succinate backbone
43 (strong)Acetyl cation (CH$$_3$$CO$$^+$$)

The observed fragmentation pattern is consistent with the expected behavior of esters and acetyl-substituted compounds under electron impact ionization. The presence of a strong acetyl cation peak is a hallmark of compounds containing acetyl groups.

Crystallographic Analysis

Crystallographic analysis provides definitive information regarding the three-dimensional arrangement of atoms within a molecule, as well as the packing of molecules in the solid state. For diethyl 2,3-diacetylsuccinate, single-crystal X-ray diffraction studies have been employed to elucidate its molecular geometry, conformational preferences, and intermolecular interactions.

The compound typically crystallizes in the monoclinic or triclinic system, depending on the crystallization solvent and conditions. The asymmetric unit contains one molecule of diethyl 2,3-diacetylsuccinate, with the ethyl ester groups and acetyl substituents adopting conformations that minimize steric repulsion.

Key crystallographic parameters include:

  • Bond lengths and angles consistent with standard values for esters and ketones.
  • Torsion angles along the succinate backbone that reflect the influence of the acetyl substituents.
  • Intermolecular contacts, such as weak C–H···O hydrogen bonds, that stabilize the crystal lattice.

Table 1.4: Selected Crystallographic Parameters for Diethyl 2,3-diacetylsuccinate

ParameterValue (Typical)
Crystal SystemMonoclinic or triclinic
Space GroupP2$$_1$$/c or P1
Unit Cell Dimensionsa = 10.2 Å, b = 12.5 Å, c = 14.7 Å (example)
Bond Length (C=O, ester)1.20–1.22 Å
Bond Length (C=O, acetyl)1.21–1.23 Å
Bond Angle (O–C–C, ester)120–122°
Torsion AngleVariable, dependent on packing

The crystal structure reveals that the acetyl groups are oriented to minimize steric interactions with the ethyl ester groups, resulting in a relatively extended conformation of the succinate backbone. The packing of molecules in the crystal is stabilized by van der Waals interactions and occasional weak hydrogen bonds involving the ester oxygen atoms.

Crystallographic studies also provide insight into the potential for polymorphism, as variations in crystallization conditions can lead to different packing arrangements and, consequently, different physical properties such as melting point and solubility.

Stability Parameters and Degradation Pathways

The stability of diethyl 2,3-diacetylsuccinate is a critical factor influencing its storage, handling, and application in chemical processes. The compound is generally stable under ambient conditions, provided it is protected from moisture, strong acids, and bases, which can catalyze hydrolysis of the ester and acetyl functionalities .

Thermal stability studies indicate that diethyl 2,3-diacetylsuccinate can withstand moderate heating without significant decomposition, but prolonged exposure to elevated temperatures may result in the cleavage of ester bonds and the formation of succinic acid derivatives, acetaldehyde, and acetic acid.

In the presence of water, particularly under acidic or basic conditions, hydrolysis of the ester groups yields the corresponding 2,3-diacetylsuccinic acid and ethanol. The acetyl groups are also susceptible to hydrolysis, albeit at a slower rate, resulting in the formation of 2,3-dihydroxysuccinic acid derivatives and acetic acid.

Photostability studies suggest that the compound is relatively resistant to photodegradation under normal laboratory lighting, but exposure to ultraviolet radiation can promote the cleavage of ester and acetyl bonds, leading to a complex mixture of degradation products.

Table 1.5: Stability and Degradation Pathways of Diethyl 2,3-diacetylsuccinate

ConditionObserved Degradation PathwayPrincipal Products
Acidic hydrolysisCleavage of ester and acetyl groups2,3-diacetylsuccinic acid, ethanol, acetic acid
Basic hydrolysisSaponification of ester groups2,3-diacetylsuccinic acid, ethanol
Thermal decompositionCleavage of ester bonds, decarboxylationSuccinic acid derivatives, acetaldehyde, acetic acid
Photodegradation (UV)Cleavage of ester and acetyl bondsComplex mixture
Ambient storage (dry)StableNo significant degradation

The degradation products of diethyl 2,3-diacetylsuccinate are generally less complex than the parent compound, consisting primarily of small organic acids and alcohols. The rate and extent of degradation are influenced by factors such as temperature, pH, moisture content, and exposure to light.

Studies have demonstrated that, under controlled laboratory conditions, diethyl 2,3-diacetylsuccinate remains stable for extended periods, with minimal loss of purity or activity. However, for long-term storage and use in sensitive applications, it is recommended to store the compound in airtight containers, away from sources of moisture and heat.

XLogP3

0.5

Other CAS

2049-86-7

General Manufacturing Information

Butanedioic acid, 2,3-diacetyl-, 1,4-diethyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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